molecular formula C8H5Br3O B3263465 1,3,5-Tribromo-2-(ethenyloxy)benzene CAS No. 3748-03-6

1,3,5-Tribromo-2-(ethenyloxy)benzene

Cat. No. B3263465
CAS RN: 3748-03-6
M. Wt: 356.84 g/mol
InChI Key: JECCLIFUKCIFQT-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(ethenyloxy)benzene is a chemical compound with the CAS Number: 3748-03-6 . It has a molecular weight of 356.84 and is typically in powder form . It is used in research .


Physical And Chemical Properties Analysis

1,3,5-Tribromo-2-(ethenyloxy)benzene is a powder with a melting point of 70-75 degrees Celsius .

Scientific Research Applications

Chemical Properties

“1,3,5-Tribromo-2-(ethenyloxy)benzene” has a CAS Number of 3748-03-6 and a molecular weight of 356.84 . It is a powder at room temperature with a melting point between 70-75 degrees Celsius .

Use in Synthesis

This compound is used in the synthesis of other complex compounds. For example, it is used in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene .

Light Emitting Molecule

Triferrocenyl-substituted 1,3,5-triphenylbenzene, synthesized using “1,3,5-Tribromo-2-(ethenyloxy)benzene”, is a cyan-light emitting molecule. It shows an aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .

Metallocene Units

The compound is used in the creation of aromatic molecules containing several metallocene units. This is a new class of easy-to-prepare aromatic molecules .

Ferrocene Conjugation

The compound can be used in the design of functional organic materials through ferrocene conjugation. Ferrocene is one of the most intensively studied metallocenes in terms of the design of functional organic materials .

Fuel Cell Applications

Similar compounds like 1,3,5-tris(bromomethyl)benzene have been used in the fabrication of proton exchange membranes (PEMs) for fuel cell applications .

properties

IUPAC Name

1,3,5-tribromo-2-ethenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECCLIFUKCIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=C(C=C(C=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2-(ethenyloxy)benzene

CAS RN

3748-03-6
Record name 1,3,5-tribromo-2-(ethenyloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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